N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide
Overview
Description
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an acetyl group, and a butanamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide typically involves a multi-step process. One common method starts with the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and activators such as lithium hydride (LiH) to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential effects on cellular processes and its ability to interact with biological macromolecules.
Medicine: Research has shown that derivatives of this compound can inhibit osteoclast differentiation and bone resorption, making it a potential candidate for treating bone diseases such as osteoporosis
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism by which N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to downregulate the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, and NFATc1, during osteoclastogenesis . This downregulation leads to a decrease in the formation of multinucleated tartrate-resistant acid phosphatase-positive cells, thereby inhibiting bone resorption .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide: This compound also inhibits osteoclast differentiation and has similar biological activities.
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: Known for its ability to protect against ovariectomy-induced osteoporosis.
Uniqueness
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its ability to inhibit osteoclast differentiation without significant cytotoxicity makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-6-16(21)17-14-7-4-5-8-15(14)19-11-9-18(10-12-19)13(2)20/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRCVFJUISGXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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